4-[(6-Methylpyridazin-3-yl)oxy]aniline 4-[(6-Methylpyridazin-3-yl)oxy]aniline
Brand Name: Vulcanchem
CAS No.: 1216239-34-7
VCID: VC2829663
InChI: InChI=1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3
SMILES: CC1=NN=C(C=C1)OC2=CC=C(C=C2)N
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

4-[(6-Methylpyridazin-3-yl)oxy]aniline

CAS No.: 1216239-34-7

Cat. No.: VC2829663

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4-[(6-Methylpyridazin-3-yl)oxy]aniline - 1216239-34-7

Specification

CAS No. 1216239-34-7
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 4-(6-methylpyridazin-3-yl)oxyaniline
Standard InChI InChI=1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3
Standard InChI Key NRSIMTITZCXRLO-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)OC2=CC=C(C=C2)N
Canonical SMILES CC1=NN=C(C=C1)OC2=CC=C(C=C2)N

Introduction

Chemical Properties and Structure

4-[(6-Methylpyridazin-3-yl)oxy]aniline is characterized by several distinct chemical properties that determine its behavior in various chemical environments. With a CAS number of 1216239-34-7, this compound has a molecular formula of C11H11N3O and a precise molecular weight of 201.22 g/mol. The structure features a 6-methylpyridazine ring connected to an aniline group through an ether linkage, creating a molecule with multiple reactive sites and functional groups. This structural arrangement results in a compound with specific electronic distribution patterns that influence its chemical reactivity and intermolecular interactions.

The primary functional groups in 4-[(6-Methylpyridazin-3-yl)oxy]aniline include the pyridazine heterocycle, the ether linkage, and the aniline moiety. The pyridazine ring, with two adjacent nitrogen atoms, contributes electron-deficient character to that portion of the molecule, while the aniline group provides electron-rich regions due to the presence of the amino group. This electronic distribution creates a polarized molecule capable of engaging in various types of intermolecular interactions, including hydrogen bonding and π-stacking interactions. These properties are fundamental to understanding the compound's potential applications and reactivity patterns.

PropertyValue/Description
CAS Number1216239-34-7
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural FeaturesPyridazine ring with methyl group at 6-position linked via ether bond to aniline
Functional GroupsPyridazine heterocycle, ether linkage, primary aromatic amine
Potential InteractionsHydrogen bonding, π-stacking interactions
Primary UseResearch applications in medicinal chemistry and material science

The structural characteristics of 4-[(6-Methylpyridazin-3-yl)oxy]aniline directly influence its physical properties and chemical behavior. The presence of the amino group on the aromatic ring provides nucleophilic character to that portion of the molecule, making it susceptible to electrophilic substitution reactions. Concurrently, the pyridazine moiety introduces potential sites for coordination with metals and interaction with biological macromolecules. These structural features collectively contribute to the compound's value in various chemical applications, particularly in contexts where specific molecular recognition or transformation processes are required.

Synthesis Methods

The synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline typically involves carefully designed multi-step organic reactions that require precise control of reaction conditions. Standard synthetic approaches generally utilize intermediates derived from pyridazine and aniline precursors, with specific modifications to incorporate the methyl group at the 6-position of the pyridazine ring and establish the critical ether linkage between the two main structural components. These synthetic pathways often employ common organic solvents such as dimethylformamide (DMF) or toluene, which provide suitable environments for the intended transformations while facilitating the solubilization of reagents and intermediates.

The establishment of the ether bond between the pyridazine and aniline units represents a key step in most synthetic routes to 4-[(6-Methylpyridazin-3-yl)oxy]aniline. This transformation typically involves nucleophilic aromatic substitution reactions, where a hydroxyl group on the pyridazine ring is activated and subsequently reacted with a suitably protected aniline derivative. Bases such as sodium hydroxide or potassium carbonate are commonly employed to facilitate these reactions by generating the necessary nucleophilic species. The protective groups used during synthesis must be compatible with the reaction conditions and readily removable in subsequent steps without disturbing the newly formed ether linkage.

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline. Temperature control, reaction time, and reagent stoichiometry all play significant roles in determining the success of the synthetic process. Purification techniques such as column chromatography, recrystallization, and preparative HPLC are commonly employed to isolate the final product in its pure form. The development of efficient and scalable synthetic routes for this compound continues to be an area of interest, particularly as its potential applications in medicinal chemistry and materials science expand.

Chemical Reactions

4-[(6-Methylpyridazin-3-yl)oxy]aniline demonstrates versatile chemical reactivity due to its multiple functional groups, enabling it to participate in a diverse range of chemical transformations. The compound can undergo several types of reactions, with hydrogenation and electrophilic substitution being particularly notable examples. Hydrogenation reactions typically target the pyridazine ring or the aromatic portion of the aniline moiety, resulting in partially or fully reduced derivatives with altered electronic and steric properties. These transformations often require specific catalysts, with palladium on carbon being a common choice due to its efficiency and selectivity in promoting hydrogen addition across unsaturated bonds.

Electrophilic substitution reactions represent another important class of transformations applicable to 4-[(6-Methylpyridazin-3-yl)oxy]aniline. The aniline portion of the molecule, being electron-rich due to the amino group, is particularly susceptible to reactions with electrophilic species such as acylating agents, sulfonating agents, and halogenating compounds. These reactions are typically facilitated by various Lewis acids, which enhance the electrophilicity of the reacting partners and promote the desired transformations. The regioselectivity of these substitutions is influenced by the electronic effects of the existing substituents, with the amino group generally directing incoming electrophiles to the ortho and para positions.

The primary amine functionality in 4-[(6-Methylpyridazin-3-yl)oxy]aniline provides additional opportunities for chemical diversification through reactions such as diazotization, reductive amination, and amide formation. These transformations allow for the incorporation of additional functional groups and structural elements, expanding the compound's utility as a synthetic intermediate in the preparation of more complex molecules. The pyridazine moiety, with its nitrogen atoms, can also participate in coordination chemistry with various metal ions, opening avenues for applications in catalysis and materials science. The chemical versatility of 4-[(6-Methylpyridazin-3-yl)oxy]aniline thus positions it as a valuable building block in organic synthesis and chemical research.

Biological Activity and Mechanisms of Action

The biological activity of 4-[(6-Methylpyridazin-3-yl)oxy]aniline is intrinsically linked to its structural features, which enable specific interactions with biological targets. The compound's mechanism of action typically involves interaction with particular receptors or enzymes, facilitated by its ability to form hydrogen bonds and engage in π-stacking interactions. These molecular recognition events can lead to inhibitory effects on enzymatic processes or modulation of signaling pathways, depending on the specific biological context. The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridazine nitrogens and ether oxygen) within the molecule creates opportunities for multiple points of contact with protein binding sites, potentially enhancing both affinity and selectivity.

Studies on compounds structurally similar to 4-[(6-Methylpyridazin-3-yl)oxy]aniline have demonstrated inhibitory activity against certain enzymes, suggesting potential therapeutic applications. The specific enzymes targeted by this compound class are often those involved in cellular signaling pathways or metabolic processes relevant to disease states. The inhibitory mechanism typically involves competitive binding to active sites or allosteric regions of the target enzymes, disrupting their normal function and consequently modulating downstream biological processes. The relatively planar structure of the compound, combined with its moderate size, allows it to access binding pockets that might be inaccessible to larger or more conformationally restricted molecules.

Target TypePotential Interaction MechanismBiological Significance
EnzymesCompetitive inhibition via active site bindingModulation of metabolic or signaling pathways
ReceptorsLigand binding through hydrogen bonds and π-stackingAlteration of signal transduction processes
DNA/RNAIntercalation or groove bindingPotential interference with nucleic acid functions
Cellular MembranesInteraction with membrane proteins or lipidsPossible effects on membrane permeability or function

The biological profile of 4-[(6-Methylpyridazin-3-yl)oxy]aniline highlights its potential relevance in drug discovery efforts. The compound's ability to engage with specific biological targets through defined interaction mechanisms provides a foundation for structure-activity relationship studies and medicinal chemistry optimization programs. Further investigations into the precise biological targets and effects of this compound could yield valuable insights for the development of novel therapeutic agents targeting specific disease pathways.

Applications in Research and Development

4-[(6-Methylpyridazin-3-yl)oxy]aniline has found significant applications in various research domains, particularly in medicinal chemistry and materials science. In drug design and development, this compound serves as a valuable scaffold for creating libraries of derivatives with potential pharmaceutical properties. Its unique structural features provide a foundation for targeted modifications aimed at enhancing biological activity, improving pharmacokinetic parameters, or reducing toxicity. Medicinal chemists often employ this compound as a starting point for developing compounds that can interact with specific biological targets implicated in disease processes. The systematic exploration of structure-activity relationships based on this scaffold has contributed to the identification of novel bioactive compounds with potential therapeutic applications.

In the field of materials science, 4-[(6-Methylpyridazin-3-yl)oxy]aniline and its derivatives have been investigated for their potential applications in creating functional materials with specific properties. The compound's electronic structure and ability to engage in intermolecular interactions make it interesting for developing materials with optical, electronic, or sensing capabilities. Additionally, the presence of reactive functional groups allows for its incorporation into polymers, dendrimers, and other complex molecular architectures, expanding its utility beyond small molecule applications. These material applications leverage the compound's structural and electronic properties to achieve desired functions in engineered systems.

As a synthetic intermediate, 4-[(6-Methylpyridazin-3-yl)oxy]aniline serves as a building block for constructing more complex molecules with specific properties and functions. Its reactive sites, particularly the primary amine, enable further elaboration through various chemical transformations, leading to diverse structural derivatives. This versatility in synthetic chemistry has positioned the compound as a valuable component in the chemical toolkit available to researchers working across multiple disciplines. The ongoing exploration of new reactions and transformations involving this compound continues to expand its applications in chemical research and development.

Comparison with Similar Compounds

When comparing 4-[(6-Methylpyridazin-3-yl)oxy]aniline with structurally related compounds, several interesting patterns and distinctions emerge that highlight its unique properties and potential applications. A particularly relevant comparison can be made with 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, which features an additional methoxy group that modifies both its electronic properties and steric profile. The presence of this additional substituent alters the electron density distribution across the molecule, potentially affecting its reactivity patterns and binding characteristics with biological targets. Such structural variations provide valuable insights into the relationship between molecular structure and functional properties within this class of compounds.

CompoundStructural DifferencesImpact on PropertiesPotential Application Differences
4-[(6-Methylpyridazin-3-yl)oxy]anilineBase compoundBalanced electronic distribution, moderate hydrogen bonding capabilityVersatile intermediate, potential enzyme inhibitor
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]anilineAdditional methoxy groupModified electron density, altered hydrogen bonding networkPotentially enhanced binding selectivity
4-[(5-Methylpyridin-2-yl)oxy]anilinePyridine instead of pyridazineDifferent electronic character, reduced hydrogen bond accepting capacityAltered target specificity, different reactivity pattern

The systematic comparison of 4-[(6-Methylpyridazin-3-yl)oxy]aniline with structurally related compounds reveals important structure-activity relationships that can guide rational design efforts. For instance, modifications to the heterocyclic portion of the molecule can substantially alter its electronic properties and recognition characteristics, while changes to the aniline component can influence its reactivity and physical properties. Understanding these relationships enables researchers to make informed decisions when designing derivatives for specific applications, whether in medicinal chemistry, materials science, or synthetic methodology development.

Current Research Trends and Future Perspectives

Current research involving 4-[(6-Methylpyridazin-3-yl)oxy]aniline is primarily focused on exploring its potential as a building block in medicinal chemistry applications. Researchers are investigating its utility in developing novel therapeutics, particularly those targeting enzyme systems where similar structural motifs have shown promising inhibitory activity. These studies often involve systematic structural modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. The relatively simple yet functionally rich structure of this compound provides an excellent starting point for such medicinal chemistry explorations, allowing for targeted modifications at multiple positions to achieve desired biological properties.

Looking toward the future, several promising research directions emerge for 4-[(6-Methylpyridazin-3-yl)oxy]aniline and related compounds. The development of more efficient and environmentally friendly synthetic routes represents one important area, potentially expanding access to this compound and its derivatives. Additionally, the application of computational methods to predict and optimize interactions with specific biological targets could accelerate the development of therapeutically relevant derivatives. The expanding toolkit of synthetic methodologies, particularly those enabling site-selective functionalization, also opens new possibilities for creating structurally diverse libraries based on this scaffold. These future perspectives highlight the continuing relevance of 4-[(6-Methylpyridazin-3-yl)oxy]aniline in chemical research and development.

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